N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11307604
InChI: InChI=1S/C12H21N5O/c1-10(2)8-13-11(18)12(6-4-3-5-7-12)17-9-14-15-16-17/h9-10H,3-8H2,1-2H3,(H,13,18)
SMILES: CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2
Molecular Formula: C12H21N5O
Molecular Weight: 251.33 g/mol

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC11307604

Molecular Formula: C12H21N5O

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide -

Specification

Molecular Formula C12H21N5O
Molecular Weight 251.33 g/mol
IUPAC Name N-(2-methylpropyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C12H21N5O/c1-10(2)8-13-11(18)12(6-4-3-5-7-12)17-9-14-15-16-17/h9-10H,3-8H2,1-2H3,(H,13,18)
Standard InChI Key QZODGMYQCRGDBS-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2
Canonical SMILES CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2

Introduction

Structural and Molecular Properties

N-Isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide features a cyclohexane ring substituted at the 1-position with a tetrazole group and an amide-linked isobutyl chain. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, which are crucial for interactions with biological targets . The cyclohexane backbone provides conformational flexibility, potentially enabling optimal binding to enzyme active sites or receptors.

Key Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₂₁N₅O
Molecular Weight251.33 g/mol
Hydrogen Bond Donors2 (tetrazole N-H, amide N-H)
Hydrogen Bond Acceptors4 (tetrazole N, amide O)
Rotatable Bond Count4

The isobutyl amide group enhances lipid solubility, potentially improving membrane permeability. Computational studies of analogous tetrazole-containing compounds suggest a moderate HOMO-LUMO energy gap (~5 eV), indicative of chemical stability and reactivity suitable for drug interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step reactions:

  • Tetrazole Ring Formation: The tetrazole group is introduced via azide-alkyne cycloaddition (CuAAC) or [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For example, cyclohexanecarbonitrile may react with sodium azide in the presence of ammonium chloride to yield 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile.

  • Amide Coupling: The nitrile intermediate is hydrolyzed to a carboxylic acid, which is then coupled with isobutylamine using coupling agents like EDC/HOBt.

Critical Reaction Parameters:

  • Temperature: 80–100°C for cycloaddition .

  • Solvent: Dimethylformamide (DMF) or acetonitrile for optimal yield .

  • Catalysts: Copper(I) iodide for CuAAC reactions .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals at δ 1.2–1.8 ppm (cyclohexane protons), δ 3.1 ppm (isobutyl CH₂), and δ 8.5–9.0 ppm (tetrazole proton).

  • ¹³C NMR: Peaks near δ 175 ppm (amide carbonyl), δ 150 ppm (tetrazole C), and δ 25–35 ppm (cyclohexane carbons) .

Mass Spectrometry (MS):

  • ESI-MS shows a molecular ion peak at m/z 251.33 [M+H]⁺, with fragments at m/z 178 (cyclohexane-tetrazole moiety) and m/z 74 (isobutylamine).

X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous tetrazole-amide hybrids exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .

Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311++G(d,p)) on analogous compounds predict:

  • HOMO-LUMO Gap: ~5.1 eV, indicating stability under physiological conditions .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the tetrazole ring, favoring interactions with positively charged enzyme residues .

  • Mulliken Charges: The tetrazole nitrogen atoms carry partial negative charges (−0.3 to −0.5 e), enhancing hydrogen-bond acceptor capacity .

Molecular Docking

Docking simulations with AutoDock 4.2 suggest strong binding (−6.8 to −7.2 kcal/mol) to:

  • CSNK2A1 Kinase: A target in cancer therapy .

  • COX-2: Key enzyme in inflammation .

  • α-Glucosidase: Diabetes management target .

Future Directions

  • Biological Screening: Prioritize in vitro assays against cancer, bacterial, and diabetic models to validate hypothesized activities.

  • Structural Optimization: Modify the cyclohexane or isobutyl groups to enhance potency or selectivity.

  • Toxicological Studies: Assess acute toxicity (LD₅₀) and hepatotoxicity via ALT/bilirubin levels in rodent models .

  • Formulation Development: Explore nanoencapsulation or prodrug strategies to improve solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator